molecular formula C21H25NO B1359602 2,3-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-08-3

2,3-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359602
CAS No.: 898793-08-3
M. Wt: 307.4 g/mol
InChI Key: FHIQJOWGIKARCW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3’-piperidinomethyl benzophenone is an organic compound with the molecular formula C21H25NO. It is a benzophenone derivative, characterized by the presence of a piperidine ring attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the benzophenone derivative to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

2,3-Dimethyl-3’-piperidinomethyl benzophenone has diverse scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3’-piperidinomethyl benzophenone
  • 2,3-Dimethyl-4’-piperidinomethyl benzophenone
  • 2,3-Dimethyl-3’-morpholinomethyl benzophenone

Uniqueness

2,3-Dimethyl-3’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-8-6-11-20(17(16)2)21(23)19-10-7-9-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQJOWGIKARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643142
Record name (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-08-3
Record name (2,3-Dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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